molecular formula C9H10N2O2S B8375958 7-Ethyl-6-methylthieno[2,3-b)pyrazine-2,3(1H,4H)dione

7-Ethyl-6-methylthieno[2,3-b)pyrazine-2,3(1H,4H)dione

Cat. No. B8375958
M. Wt: 210.26 g/mol
InChI Key: VQPHTLVVKPVHEZ-UHFFFAOYSA-N
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Patent
US05284847

Procedure details

4.5 g of crude di-t-butyl 4-ethyl-5-methylthiophene-2,3-dicarbamate was dissolved in a mixture of 30 ml of acetic acid and 30 ml of diethyl oxalate, and refluxed for six hours. Upon cooling to room temperature, the crystalline precipitate was isolated (900 mg). Recrystallisation from hot acetic acid combined with charcoal (Norit SU 18) yielded 660 mg of the title compound, m.p.>300° C. MS: 210. 1H-NMR (DMSO-d6, δ): 1.0 (t, 3H), 2.2 (s, 3H), 2.6 (q, 2H), 11.9 (br.s, 1H), 12.1 (br.s, 1H).
Name
di-t-butyl 4-ethyl-5-methylthiophene-2,3-dicarbamate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([NH:17][C:18]([O:20]C(C)(C)C)=O)=[C:5]([NH:9][C:10](OC(C)(C)C)=[O:11])[S:6][C:7]=1[CH3:8])[CH3:2]>C(O)(=O)C.C(OCC)(=O)C(OCC)=O>[CH2:1]([C:3]1[C:4]2[NH:17][C:18](=[O:20])[C:10](=[O:11])[NH:9][C:5]=2[S:6][C:7]=1[CH3:8])[CH3:2]

Inputs

Step One
Name
di-t-butyl 4-ethyl-5-methylthiophene-2,3-dicarbamate
Quantity
4.5 g
Type
reactant
Smiles
C(C)C=1C(=C(SC1C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate was isolated (900 mg)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hot acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(SC=2NC(C(NC21)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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